2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C21H19Cl2N3OS and its molecular weight is 432.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and pH-Sensitive Probes
Research demonstrates the synthesis of imidazole derivatives, including 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. These oximes are transformed into 5-cyano derivatives, which react with primary or secondary amines to form 5-(di)alkylamino-4H-imidazole 3-oxides. Further treatment yields stable nitroxides, which serve as pH-sensitive spin probes (Kirilyuk et al., 2003).
Mechanochemical and Conformational Studies
Studies have investigated the transformation of N-heterocyclic carbonyl compounds into oximes using hydroxylamine hydrochloride. This research highlights the suitability of a green, solvent-free method for such transformations, particularly relevant for compounds like N-benzyl substituted imidazole and benzimidazole-2-carbaldehyde (Primožič et al., 2014).
Structural and Computational Analysis of Silver Complexes
Structural and computational analysis of silver imidazolecarbaldehyde oxime complexes reveals the importance of weak intramolecular interactions in determining the structure of the free ligands and the coordination mode of complexes (Ofori et al., 2016).
Building Blocks in Medical Chemistry
Imidazole derivatives, particularly 5-imidazole-carbaldehydes containing mono- (N-1) methyl (or aryl) analogs, are used as building blocks in medical chemistry. These compounds have potential applications in synthesizing biologically active molecules (Orhan et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is associated with the sodium channel protein . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and muscle cells .
Mode of Action
The compound likely interacts with its target by acting as an antagonist . This means it binds to the sodium channels and inhibits their function, preventing the flow of sodium ions through the channel .
Biochemical Pathways
neuronal signaling and muscle contraction . By inhibiting sodium channels, it could disrupt the propagation of action potentials, affecting the communication between neurons or the contraction of muscle cells .
Result of Action
The inhibition of sodium channels could lead to a decrease in neuronal signaling or muscle contraction, depending on where the channels are located . This could potentially alleviate symptoms in conditions characterized by overactive neuronal signaling or muscle contractions.
properties
IUPAC Name |
(E)-1-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3OS/c1-2-10-28-21-24-12-19(26(21)14-16-6-4-3-5-7-16)13-25-27-15-17-8-9-18(22)11-20(17)23/h2-9,11-13H,1,10,14-15H2/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYDIBNVJCTOPL-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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